2-amino-N-(2-fluoroethyl)propanamide hydrochloride
Overview
Description
“2-amino-N-(2-fluoroethyl)propanamide hydrochloride” is a chemical compound with the CAS Number: 1803560-80-6 . It has a molecular weight of 170.61 . The compound is typically stored at 4°C and appears as a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-N-(2-fluoroethyl)propanamide hydrochloride . The InChI code is 1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H .Physical And Chemical Properties Analysis
The compound is a powder and is stored at 4°C .Scientific Research Applications
1. Antagonistic Properties in hTRPV1
2-Amino derivatives in the N-(6-trifluoromethylpyridin-3-ylmethyl) C-region, including compounds structurally related to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, have been researched for their role as antagonists in the human Transient Receptor Potential Vanilloid 1 (hTRPV1). A study highlighted that these compounds, through hydrophobic interactions, significantly bind to hTRPV1, showing high potency. One such compound exhibited strong analgesic activity in rat models with minimal side effects (Kim et al., 2012).
2. Synthesis and Characterization
Synthesis and characterization of compounds structurally similar to 2-amino-N-(2-fluoroethyl)propanamide hydrochloride have been documented. For example, studies have synthesized and characterized various compounds through techniques like 1H, 13C, UV, IR, HPLC, and mass spectral data. These studies provide a foundational understanding of the chemical properties and potential applications of these compounds (Manolov, Ivanov, & Bojilov, 2021; 2022).
3. Anticonvulsant Studies
In the field of epilepsy research, derivatives of 2-amino-N-(2-fluoroethyl)propanamide hydrochloride, such as N-Benzyl-3-[(chlorophenyl)amino]propanamides, have been studied for their anticonvulsant properties. These compounds showed potent activity in animal test models for generalized seizures, indicating their potential in developing new anticonvulsant drugs (Idris, Ayeni, & Sallau, 2011).
4. Radiochemical Synthesis
2-Amino-N-(2-fluoroethyl)propanamide hydrochloride and its derivatives have been explored in the synthesis of radiotracers for Positron Emission Tomography (PET) diagnostics. For example, the use of 2-[18F]fluoroethyl bromide in the synthesis of PET radiotracers demonstrates the potential of these compounds in medical imaging and diagnosis, particularly in identifying and tracking tumor tissues (Gomzina, Vasil'ev, & Krasikova, 2007).
5. Nonlinear Optical Material Research
The research has also explored the potential of related compounds in the field of nonlinear optical materials. For instance, the study and growth of crystals like N-(2-Chlorophenyl)-(1-Propanamide) indicate the relevance of these compounds in developing new materials for electro-optic applications (Prabhu et al., 2001).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2-fluoroethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11FN2O.ClH/c1-4(7)5(9)8-3-2-6;/h4H,2-3,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQZBNBCKDMLNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCF)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(2-fluoroethyl)propanamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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